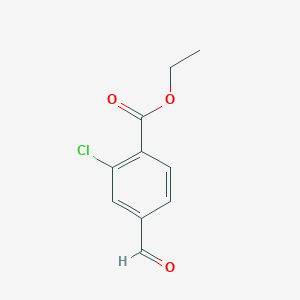

Ethyl 2-chloro-4-formylbenzoate

Description

Ethyl 2-chloro-4-formylbenzoate is a substituted benzoate ester characterized by a chloro group at the 2-position and a formyl (aldehyde) group at the 4-position of the aromatic ring. This compound belongs to a broader class of ethyl benzoate derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity . The formyl group enhances electrophilic reactivity, making it a valuable intermediate in condensation reactions (e.g., Knoevenagel or Schiff base formation), while the electron-withdrawing chloro substituent modulates the electronic properties of the aromatic ring, influencing both reactivity and stability.

Properties

IUPAC Name |

ethyl 2-chloro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLKYNGVQIZQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-formylbenzoate typically involves the esterification of 2-Chloro-4-formyl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: 2-Chloro-4-carboxy-benzoic acid ethyl ester.

Reduction: 2-Chloro-4-hydroxymethyl-benzoic acid ethyl ester.

Substitution: 2-Amino-4-formyl-benzoic acid ethyl ester (when using amines).

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-4-formylbenzoate serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution and electrophilic aromatic substitution reactions, facilitating the construction of complex molecular architectures. This capability is crucial for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is utilized as a precursor in the synthesis of potential therapeutic agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. For instance, compounds derived from this compound have shown promise in inhibiting specific cancer cell lines .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use ensures accurate calibration and validation of analytical methods, aiding in the quantification of complex mixtures .

Case Study 1: Synthesis of Anticancer Agents

A series of derivatives synthesized from this compound were evaluated for their anticancer activity against various cell lines. The study demonstrated that modifications to the formyl group significantly enhanced biological activity, leading to compounds with IC50 values in the low micromolar range .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 |

| Compound B | 3.8 | HeLa |

| Compound C | 2.1 | A549 |

Case Study 2: Enzyme-Catalyzed Reactions

Research focusing on enzyme-catalyzed reactions involving this compound highlighted its role as a substrate for ester hydrolysis studies. The findings indicated that this compound could be effectively used to understand reaction mechanisms and enzyme specificity .

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes where it acts as an organic building block for specialty chemicals. Its derivatives are used in producing fragrances and dyes due to their aromatic properties .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-formylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic studies, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The chloro and formyl groups can also participate in various chemical transformations, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 2-chloro-4-formylbenzoate, it is essential to compare it with analogous ethyl benzoate derivatives. Below is a detailed analysis of key structural and functional differences:

Substituent Effects and Reactivity

| Compound Name | Substituents | Molecular Formula | Key Functional Features |

|---|---|---|---|

| This compound | 2-Cl, 4-CHO | C₁₀H₉ClO₃ | High electrophilicity at the formyl group; moderate steric hindrance due to Cl at ortho position. |

| Ethyl 4-chlorobenzoate | 4-Cl | C₉H₉ClO₂ | Electron-withdrawing Cl enhances ring stability; lacks aldehyde reactivity. |

| Ethyl 2-chloro-4-fluorobenzoate | 2-Cl, 4-F | C₉H₈ClFO₂ | Fluorine’s higher electronegativity increases ring electron deficiency compared to Cl. |

| Ethyl 4-fluorobenzoate | 4-F | C₉H₉FO₂ | Smaller F substituent reduces steric effects; weaker electron withdrawal than Cl. |

| Ethyl 4-formylbenzoate | 4-CHO | C₁₀H₁₀O₃ | Formyl group enables nucleophilic additions but lacks halogen-directed reactivity. |

Key Observations :

- Electron-Withdrawing Effects : The chloro group at the 2-position in this compound exerts a stronger electron-withdrawing effect compared to fluorine (e.g., in ethyl 2-chloro-4-fluorobenzoate), directing electrophilic substitution reactions to specific ring positions .

- Reactivity of the Formyl Group : The aldehyde functionality distinguishes this compound from halogen-only analogs (e.g., ethyl 4-chlorobenzoate), enabling its use in synthesizing heterocycles or conjugated systems .

Crystallographic and Structural Insights

- Hydrogen Bonding: The formyl group can participate in hydrogen bonding (C=O···H interactions), influencing solubility and melting points, unlike non-polar halogenated analogs .

- Software for Structural Validation : Programs like SHELXL (for refinement) and ORTEP (for graphical representation) are commonly employed to resolve complex substituent effects in crystallography .

Biological Activity

Ethyl 2-chloro-4-formylbenzoate (C10H9ClO3) is an organic compound derived from benzoic acid, characterized by the presence of a chloro and a formyl group on the aromatic ring. Its unique structure positions it as a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features:

- Chloro Group : Enhances electrophilic reactivity.

- Formyl Group : Facilitates further chemical transformations.

- Ester Functionality : Imparts solubility in organic solvents.

The compound's molecular structure is illustrated below:

| Component | Description |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Functional Groups | Chloro, Formyl, Ester |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution : The chloro group can facilitate substitution reactions that modify biological targets.

- Hydrolysis : In biological systems, it may interact with enzymes leading to hydrolysis of the ester bond, releasing active components that can exert biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Anticancer Potential

Recent investigations have explored the compound's anticancer properties. In vitro studies showed that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This activity is likely mediated by its interaction with specific cellular receptors and enzymes involved in cell cycle regulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic processes. For instance, it has shown promise as an inhibitor of certain esterases, which could be relevant in drug metabolism and detoxification pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a controlled experiment involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration), suggesting its potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-4-formylbenzoate | Bromine instead of chlorine | Antimicrobial and anticancer |

| Ethyl 2-chloro-6-formylbenzoate | Different position of formyl group | Limited studies on biological effects |

| Methyl 4-formylbenzoate | Methyl group instead of ethyl | Antimicrobial properties reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.